4-allyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole
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Overview
Description
4-Allyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique combination of allyl, bromobenzyl, sulfanyl, and fluorophenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Attachment of the Bromobenzyl Group: The bromobenzyl group can be attached through a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction using 4-fluorophenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Allyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-allyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-3-[(4-bromobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole
- 4-Allyl-3-[(3-bromobenzyl)sulfanyl]-5-(2-furyl)-4H-1,2,4-triazole
- 4-Allyl-3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4H-1,2,4-triazole
Uniqueness
The uniqueness of 4-allyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C18H15BrFN3S |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C18H15BrFN3S/c1-2-11-23-17(14-5-9-16(20)10-6-14)21-22-18(23)24-12-13-3-7-15(19)8-4-13/h2-10H,1,11-12H2 |
InChI Key |
VIKXCSQQPXRQEB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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